4'-Carboethoxy-3-thiomorpholinomethyl benzophenone
Overview
Description
Preparation Methods
The synthesis of 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone involves several steps. One common method includes the reaction of benzophenone with thiomorpholine and ethyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
4’-Carboethoxy-3-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Scientific Research Applications
4’-Carboethoxy-3-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
4’-Carboethoxy-3-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
- 4’-Methoxy-3-thiomorpholinomethyl benzophenone
- 4’-Ethoxy-3-thiomorpholinomethyl benzophenone
- 4’-Carboethoxy-3-piperidinomethyl benzophenone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVKWMQXSUTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643361 | |
Record name | Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-94-2 | |
Record name | Ethyl 4-{3-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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